



Application Note: Analysis of Solasodine Hydrochloride-Induced Apoptosis by Flow Cytometry

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Compound of Interest		
Compound Name:	Solasodine hydrochloride	
Cat. No.:	B1323189	Get Quote

Introduction

Solasodine, a steroidal alkaloid primarily isolated from plants of the Solanaceae family, has demonstrated significant anti-tumor properties in a variety of cancer cell lines.[1][2] One of the key mechanisms underlying its anticancer activity is the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the analysis of apoptosis induced by **Solasodine hydrochloride** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the cytotoxic effects of **Solasodine hydrochloride**.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence. Dual staining with Annexin V and PI allows for the discrimination of different cell populations:



• Annexin V- / PI-: Viable cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Annexin V- / PI+ : Necrotic cells

Experimental Protocols

Materials

- Solasodine hydrochloride (purity > 98%)
- Cancer cell line of interest (e.g., colorectal, ovarian, pancreatic, or gastric cancer cells)[1][2]
 [3][4]
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- Phosphate Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- · Flow cytometer

Cell Culture and Treatment

- Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.



- Prepare a stock solution of Solasodine hydrochloride in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 20, 40, 80 μM).[1][3][5] An untreated control and a vehicle control (DMSO) should be included.
- Replace the culture medium in the wells with the medium containing the different concentrations of Solasodine hydrochloride or the vehicle control.
- Incubate the cells for a specified period (e.g., 24 or 48 hours).[1][3]

Annexin V/PI Staining for Flow Cytometry

- After the treatment period, harvest the cells. For adherent cells, collect the culture medium (containing floating cells) and then wash the adherent cells with PBS before detaching them with Trypsin-EDTA. Combine the floating and adherent cells. For suspension cells, directly collect the cells.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Transfer 100 μL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC to the cell suspension.
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8]
- Add 5 μL of Propidium Iodide to the cell suspension.
- Add 400 μL of 1X Binding Buffer to each tube.[7]
- Analyze the samples by flow cytometry within one hour.[8]

Flow Cytometry Analysis

 Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.



- Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
- Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris. Create a quadrant plot of Annexin V-FITC versus PI to quantify the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation

The following tables summarize the dose-dependent effect of **Solasodine hydrochloride** on apoptosis in various cancer cell lines as determined by flow cytometry.

Table 1: Effect of **Solasodine Hydrochloride** on Apoptosis in Colorectal Cancer (CRC) Cells after 48h Treatment[1][5]

Cell Line	Treatment	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/N ecrotic Cells (%)	Total Apoptotic Cells (%)
HCT 116	Control	95.2 ± 1.5	2.1 ± 0.3	2.7 ± 0.4	4.8 ± 0.7
40 μM Solasodine	75.8 ± 2.1	12.5 ± 1.1	11.7 ± 0.9	24.2 ± 2.0	
80 μM Solasodine	52.3 ± 3.4	25.1 ± 1.8	22.6 ± 1.5	47.7 ± 3.3	_
SW480	Control	96.1 ± 1.2	1.8 ± 0.2	2.1 ± 0.3	3.9 ± 0.5
40 μM Solasodine	78.2 ± 2.5	10.9 ± 0.9	10.9 ± 0.8	21.8 ± 1.7	
80 μM Solasodine	55.9 ± 3.1	21.7 ± 1.5	22.4 ± 1.4	44.1 ± 2.9	_



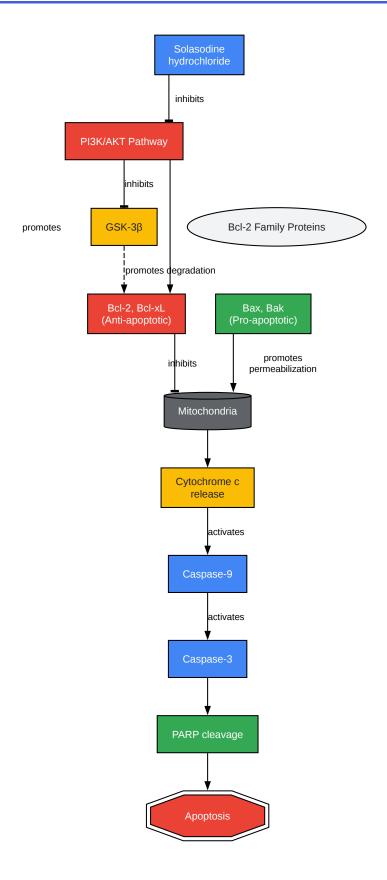
Table 2: Effect of **Solasodine Hydrochloride** on Apoptosis in Pancreatic Cancer Cells after 24h Treatment[3]

Cell Line	Treatment	Viable Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/N ecrotic Cells (%)	Total Apoptotic Cells (%)
SW1990	Control	94.7 ± 1.8	2.5 ± 0.4	2.8 ± 0.5	5.3 ± 0.9
20 μg/mL Solasodine	71.3 ± 2.9	15.8 ± 1.3	12.9 ± 1.1	28.7 ± 2.4	
40 μg/mL Solasodine	48.6 ± 3.7	28.2 ± 2.2	23.2 ± 1.9	51.4 ± 4.1	-
PANC1	Control	95.1 ± 1.6	2.2 ± 0.3	2.7 ± 0.4	4.9 ± 0.7
20 μg/mL Solasodine	73.9 ± 2.6	14.1 ± 1.2	12.0 ± 1.0	26.1 ± 2.2	
40 μg/mL Solasodine	51.2 ± 3.5	25.9 ± 2.0	22.9 ± 1.8	48.8 ± 3.8	

Signaling Pathways and Visualizations

Solasodine hydrochloride induces apoptosis through multiple signaling pathways. A key mechanism involves the inhibition of the PI3K/AKT pathway, which leads to the modulation of BcI-2 family proteins and the activation of caspases.[1]

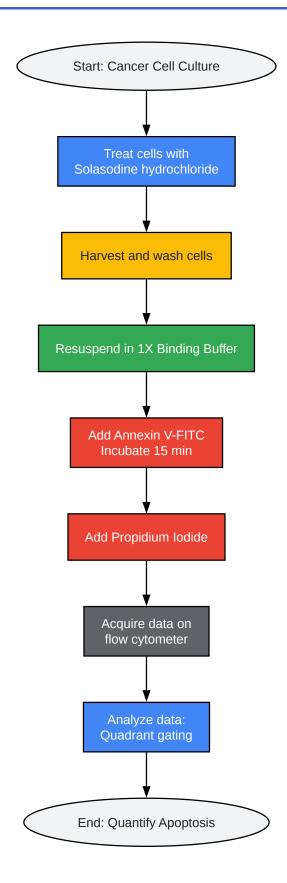




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Caption: Solasodine hydrochloride-induced apoptosis signaling pathway.





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Caption: Experimental workflow for apoptosis analysis by flow cytometry.



Discussion

The data consistently demonstrate that **Solasodine hydrochloride** induces apoptosis in a dose-dependent manner across various cancer cell lines.[1][3] The activation of the intrinsic apoptotic pathway is a key mechanism, characterized by the upregulation of pro-apoptotic proteins like Bax and Bak and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, including caspase-9 and caspase-3.[9][10] The cleavage of PARP by activated caspase-3 is a final hallmark of apoptosis.[9] The inhibition of the pro-survival PI3K/AKT signaling pathway by **Solasodine hydrochloride** appears to be a critical upstream event that triggers these apoptotic processes. [1]

In conclusion, the Annexin V/PI staining method coupled with flow cytometry is a robust and reliable technique for quantifying the apoptotic effects of **Solasodine hydrochloride** on cancer cells. This protocol provides a framework for researchers and drug development professionals to evaluate the efficacy of **Solasodine hydrochloride** as a potential anti-cancer therapeutic agent.

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